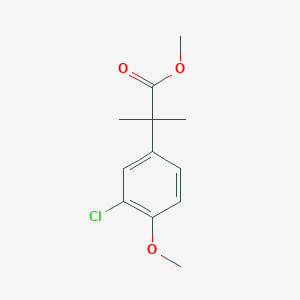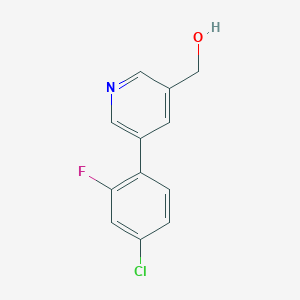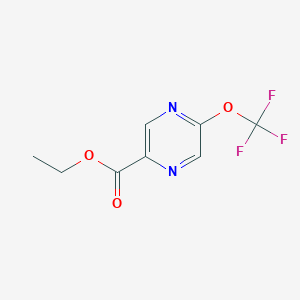
5-Bromo-6-fluoroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-溴-6-氟喹啉-2(1H)-酮是一种杂环有机化合物,属于喹啉酮家族。该化合物以其在喹啉酮环的第 5 位和第 6 位分别具有溴和氟原子而著称。喹啉酮以其多样的生物活性而闻名,常被用作合成药物和农用化学品的构建单元。
准备方法
合成路线及反应条件
5-溴-6-氟喹啉-2(1H)-酮的合成通常涉及以下步骤:
起始原料: 合成从合适的喹啉衍生物开始。
溴化: 在受控条件下,使用溴或溴化剂如 N-溴代琥珀酰亚胺 (NBS) 在第 5 位溴化喹啉衍生物。
氟化: 然后将溴化中间体在第 6 位氟化,使用氟化剂如 Selectfluor 或二乙氨基硫酰三氟化物 (DAST)。
环化: 最后一步是环化形成喹啉酮环,可以通过多种方法实现,包括在酸性或碱性条件下的分子内环化。
工业生产方法
5-溴-6-氟喹啉-2(1H)-酮的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高化合物的效率和产量。
化学反应分析
反应类型
5-溴-6-氟喹啉-2(1H)-酮可以进行多种化学反应,包括:
取代反应: 使用亲核或亲电取代反应可以将溴和氟原子替换为其他官能团。
氧化和还原: 在特定条件下,喹啉酮环可以被氧化或还原以产生不同的衍生物。
偶联反应: 该化合物可以参与偶联反应,例如 Suzuki-Miyaura 反应和 Heck 反应,以形成更复杂的分子。
常见试剂和条件
亲核取代: 氢化钠 (NaH) 或碳酸钾 (K2CO3) 在极性非质子溶剂如二甲基甲酰胺 (DMF) 中。
亲电取代: 路易斯酸如氯化铝 (AlCl3) 或氯化铁 (FeCl3)。
氧化: 高锰酸钾 (KMnO4) 或三氧化铬 (CrO3)。
还原: 硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4)。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,亲核取代可以产生具有不同官能团的衍生物,而偶联反应可以产生联芳基化合物。
科学研究应用
5-溴-6-氟喹啉-2(1H)-酮在科学研究中具有多种应用,包括:
化学: 用作合成复杂有机分子的构建单元,以及作为各种喹啉酮衍生物的前体。
生物学: 研究其潜在的生物活性,包括抗菌、抗病毒和抗癌特性。
医学: 研究其在药物开发中的潜在用途,特别是在设计新型治疗剂方面。
工业: 用于生产农用化学品和其他工业化学品。
作用机制
5-溴-6-氟喹啉-2(1H)-酮的作用机制取决于其特定的应用。在生物系统中,它可能与分子靶标(如酶、受体或 DNA)相互作用。溴和氟原子可以提高其对这些靶标的结合亲和力和特异性,从而导致各种生物效应。确切的途径可能因具体的生物学环境和靶标的性质而异。
相似化合物的比较
类似化合物
5-溴喹啉-2(1H)-酮: 在第 6 位没有氟原子。
6-氟喹啉-2(1H)-酮: 在第 5 位没有溴原子。
5,6-二溴喹啉-2(1H)-酮: 在第 5 位和第 6 位都含有溴原子。
独特性
5-溴-6-氟喹啉-2(1H)-酮由于同时存在溴和氟原子而独一无二,这可以影响其化学反应性和生物活性。这些卤素的结合可以增强其特性,使其成为各种应用中宝贵的化合物。
属性
分子式 |
C9H5BrFNO |
|---|---|
分子量 |
242.04 g/mol |
IUPAC 名称 |
5-bromo-6-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrFNO/c10-9-5-1-4-8(13)12-7(5)3-2-6(9)11/h1-4H,(H,12,13) |
InChI 键 |
VZLJLSYSZOBHLB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)NC2=C1C(=C(C=C2)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(p-Tolyl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11871658.png)



![4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid](/img/structure/B11871680.png)




![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol hydrochloride](/img/structure/B11871711.png)


![2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one](/img/structure/B11871735.png)
